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OleD is a promiscuous UDP-glycosyltransferase from Streptomyces antibioticus [1] [2]. It is an inverting

GT-B fold enzyme that catalyzes the transfer of a sugar (commonly glucose from UDP-glucose) to an

acceptor molecule, creating a glycosidic bond [3]. The table below summarizes its key characteristics.

Property

Description

Source Organism

Natural Function

Enzyme Type

Common Sugar Donor

Catalytic Residues

Divalent Cation
Requirement

Streptomyces antibioticus [2] [4]
Glycosylation of oleandomycin [2]
UDP-glycosyltransferase (GT-B fold) [1]
UDP-glucose (UDPG) [1] [4]

Features a D-X-D motif; H25 is a key catalytic residue in some variants

[1] [3]

Requires Mn2*+ or Mg2* for activity [5] [3]

OleD has been successfully applied to modify a wide range of substrates, as shown below.
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Substrate Class Example Acceptors

Macrolide Antibiotics Oleandomycin, Erythromycin [2]

Flavonoids Apigenin, Naringenin, Quercetin, Kaempferol [4]

Steroids Various cardiotonic steroids (e.g., digoxin derivatives) [2] [6]
Alkaloids Indole alkaloids [2]

Other Nosiheptide (NOS) [1]

Experimental Protocols & Workflows

Here are standard methodologies for working with recombinant OleD.

Gene Cloning and Expression in E. coli

This is a common first step to produce the enzyme [2] [4].
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Start Gene Cloning

l

Synthesize OleD gene
(GenBank: WP_063854495.1)

l

Clone into pET vector
(e.g., pET28a(+))

'

Transform into
E. coli BL21(DE3)

'

Culture and Induce with IPTG
(0.4 mM, 18°C, 18 hrs)

l

Harvest cells
by centrifugation

Click to download full resolution via product page

Protein Purification via Affinity Chromatography

After expression, purify the enzyme for in vitro reactions [2].

e Cell Lysis: Resuspend cell pellets in a binding buffer (e.g., 50 mM sodium phosphate, 0.3 M Nacl,
20 mM imidazole, pH 7.4). Lyse cells using sonication and clarify the lysate by centrifugation [2].

o Affinity Purification: Pass the clear supernatant through a Ni-NTA resin (if the protein has a His-tag).
Wash with a mild buffer (e.g., 50 mM imidazole) to remove impurities [2].

e Elution: Elute the pure OleD protein using an elution buffer with high imidazole concentration (e.g.,
300 mM). Confirm purity by SDS-PAGE (>95% purity is achievable) [2].
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Standard Glycosylation Reaction

A typical in vitro glycosylation assay is outlined below [1].

o

Set Up Reaction

P~

(1 mg/mL)

Aglycone Acceptor Sugar Donor (UDPG)
(3 mg/mL)

OleD Enzyme Tris-HCI Buffer Cofactor (MnCl2/MgCl2)
(crude extract or purified) (50 mM, pH 8.0) (5-10 mM)

——

Incubate reaction mixture
(Time/Temp varies)

Analyze products
via HPLC/LC-MS

Click to download full resolution via product page

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems.

Problem

Possible Cause

Suggested Solution

Low or No Conversion

Low enzyme
activity/expression

Inhibition by nucleotide
byproducts (UDP)

Substrate not favored
by wild-type OleD

Co-express with molecular chaperones (e.g.,
DnaK/DnaJ/GrpE) [4].

Add phosphatase to degrade UDP or use a
nucleotide sugar recycling system [7].

Use engineered OleD variants (e.g., OleD ASP,
OleD-10 FG) for enhanced activity and
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Problem Possible Cause Suggested Solution

promiscuity [1] [2].

Poor Enzyme Enzyme denaturation Immobilize the enzyme. His-tagged OleD can be
Stability/Reusability immobilized on Fe304/SiO2/NiO nanoparticles,
retaining >60% activity after 7 reuse cycles [4].

Low Solubility of Hydrophobic aglycone Include a small amount of organic co-solvent like
Acceptor DMSO (e.g., 10% v/v) in the reaction mix [1].

Frequently Asked Questions (FAQSs)

Q1: Can OleD glycosylate substrates other than its natural one? Yes, OleD is notably promiscuous. It has
been used to glycosylate diverse acceptors, including flavonoids, steroids, and other antibiotics [2] [4]. Its

variant, OleD (ASP), shows even broader substrate promiscuity [2].

Q2: How can I improve the yield of my glycosylated product? Beyond using engineered enzyme variants,
you can optimize the reaction conditions. Using a sugar nucleotide recycling system can drive the reaction

forward by reducing product inhibition and making the process more efficient [7] [3].

Q3: Is OleD a retaining or inverting glycosyltransferase? OleD is an inverting glycosyltransferase. It
catalyzes the transfer of a sugar moiety, resulting in an inversion of the anomeric configuration (e.g., from o-

linked UDP-glucose to a -linked glycoside) [3].

Q4: What is the role of metal ions in OleD catalysis? Divalent metal ions like Mn?* or Mg2* are essential
cofactors. They coordinate the phosphate groups of the nucleotide sugar donor (e.g., UDP-glucose) within

the enzyme's active site, which is crucial for catalysis [5] [3].

Important Considerations for Your Application

Since direct information on rosaramicin is unavailable, please note:

e Start with Promiscuous Variants: Begin your experiments with the engineered OleD (ASP) or other
high-performing mutants like OleD-10 FG, as they are more likely to accept non-native substrates like
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rosaramicin [1] [2].
e Screen Reaction Conditions: Systematically vary parameters such as pH, temperature, and the
concentration of divalent cations (Mn2* vs. Mg2*) to find the optimal conditions for your specific

substrate [1].
¢ Verify the Product: Always use analytical techniques like LC-MS to confirm the identity of the
glycosylated product and check the regioselectivity of the reaction [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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